[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
- [7-(difluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine]
- [7-(difluoromethyl)-N-isobutyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide]
Uniqueness
[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances metabolic stability, while the pyrazolo[1,5-a]pyrimidine core provides a versatile scaffold for drug design.
Properties
Molecular Formula |
C24H23F2N7O2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[4-[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C24H23F2N7O2/c1-15-3-5-16(6-4-15)18-13-20(21(25)26)33-22(29-18)17(14-28-33)23(34)31-9-11-32(12-10-31)24(35)19-7-8-27-30(19)2/h3-8,13-14,21H,9-12H2,1-2H3 |
InChI Key |
PSFXWDCFOSYNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C(=O)C5=CC=NN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.